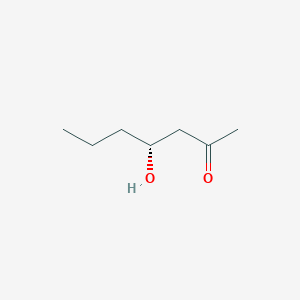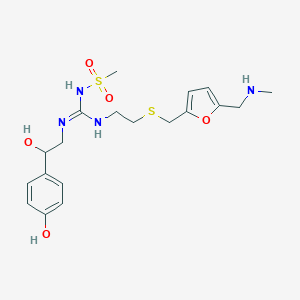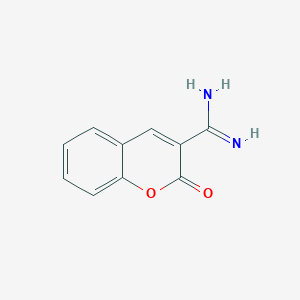
Levodopa isopropyl ester
Übersicht
Beschreibung
Levodopa isopropyl ester is a pharmaceutical reference standard . It is used in the most reliable pharmaceutical testing . The molecular formula of Levodopa isopropyl ester is C12H17NO4 and its molecular weight is 239.27 g/mol.
Synthesis Analysis
The synthesis of Levodopa isopropyl ester involves a reaction that can be carried out at a temperature ranging from about 20° C. to about 60° C . A more polar mobile phase was also evaluated for method development .Molecular Structure Analysis
Levodopa is a polar substance in nature . It elutes early on a non-polar octadecyl stationary phase with retention times of 2–3 min .Chemical Reactions Analysis
Levodopa is widely administered orally in clinical treatment of Parkinson’s disease . A rapid High Performance Liquid Chromatography (HPLC) method was validated at low UltraViolet (UV) wavelength of 208 nm that showed limit of detection and limit of quantitation of 59 and 177 ng/mL, respectively .Physical And Chemical Properties Analysis
Levodopa has erratic absorption, extensive metabolism and a short plasma half-life . Due to the instability of catecholamines (l-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control were used alone or in combination to enhance stability .Wissenschaftliche Forschungsanwendungen
Treatment of Parkinson’s Disease
Levodopa isopropyl ester is widely recognized as a first-line treatment for the management of Parkinson’s disease (PD). It acts as a prodrug that is converted into dopamine in the brain, helping to alleviate motor symptoms associated with PD . Studies have explored its efficacy and delivery methods, aiming to improve quality of life and control motor fluctuations and dyskinesia .
Neuroprotective Effects
Research has investigated the potential neuroprotective effects of Levodopa, with some animal studies suggesting it may not be toxic to neurons and could even have a protective effect . This area of study is crucial for understanding the long-term impacts of Levodopa treatment in neurodegenerative diseases.
Blood-Brain Barrier Penetration
Levodopa’s ability to cross the blood-brain barrier (BBB) efficiently makes it an essential drug for conditions like PD, where dopamine levels in the brain need to be replenished . The isopropyl ester form may offer improved pharmacokinetic properties over other forms.
Advanced Drug Delivery Systems
The development of advanced drug delivery systems for Levodopa aims to enhance its absorption and stability. For instance, ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods have been developed to quantify Levodopa and its esters in human plasma, which can aid in optimizing dosage and administration .
Synthesis Methods
Innovative synthesis methods for Levodopa esters, including Levodopa isopropyl ester, are being researched. These methods involve enzymatic processes that could lead to more efficient and environmentally friendly production techniques .
Combination Therapies
Levodopa is often used in combination with other drugs, such as carbidopa, to enhance its effectiveness and reduce side effects. The study of Levodopa isopropyl ester within these combination therapies is vital for improving PD treatment regimens .
Wirkmechanismus
Target of Action
Levodopa isopropyl ester, like its parent compound levodopa, primarily targets the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and coordination. In conditions such as Parkinson’s disease, there is a significant loss of these neurons, leading to a decrease in dopamine levels .
Mode of Action
Levodopa isopropyl ester is a prodrug of dopamine, meaning it is metabolized into dopamine once it crosses the blood-brain barrier . It is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier . Once past the blood-brain barrier, levodopa isopropyl ester is metabolized to dopamine and supplements the low endogenous levels of dopamine to treat symptoms of Parkinson’s .
Biochemical Pathways
The primary biochemical pathway involved in the action of levodopa isopropyl ester is the dopamine synthesis pathway . Levodopa isopropyl ester, once it crosses the blood-brain barrier, is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) . This supplemental dopamine then performs the role that endogenous dopamine cannot due to decreased natural concentrations, stimulating dopaminergic receptors .
Pharmacokinetics
The pharmacokinetics of levodopa isopropyl ester involves its absorption, distribution, metabolism, and excretion (ADME). Levodopa isopropyl ester, like levodopa, is absorbed in the small intestine and travels to the brain via the circulatory system . It is then metabolized into dopamine by AADC . The exact pharmacokinetic properties of levodopa isopropyl ester, including its bioavailability and half-life, are currently under investigation .
Result of Action
The primary result of the action of levodopa isopropyl ester is an increase in dopamine levels in the brain, which helps to alleviate the symptoms of Parkinson’s disease . By increasing dopamine levels, levodopa isopropyl ester helps to restore the balance between dopamine and other neurotransmitters, improving motor function and reducing symptoms such as tremors, stiffness, and bradykinesia .
Action Environment
The action of levodopa isopropyl ester can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of levodopa isopropyl ester, potentially leading to fluctuations in its plasma concentration . Additionally, the stability of levodopa isopropyl ester can be affected by temperature, with studies indicating that levodopa is stable in plasma at room temperature for 1-7 hours
Safety and Hazards
Zukünftige Richtungen
There is a need for levodopa formulations that can provide continuous levodopa delivery for continuous dopamine production in the brain . Novel technologies and delivery-based devices may be able to address the need for more sustained delivery while reducing the complications of oral levodopa therapy .
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149207 | |
| Record name | Levodopa isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levodopa isopropyl ester | |
CAS RN |
110301-07-0 | |
| Record name | Levodopa isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levodopa isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)





![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)



![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)


